(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine

Catalog No.
S13540419
CAS No.
M.F
C9H13BrN2
M. Wt
229.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine

Product Name

(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine

IUPAC Name

(1R)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

InChI

InChI=1S/C9H13BrN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1

InChI Key

CKVUQQTVFYCJHJ-QMMMGPOBSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)Br

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CN)N)Br

(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of a bromo group and a methyl group on the aromatic ring. It features a two-carbon ethane backbone connected to an amine functional group at both ends, which contributes to its potential biological activity and reactivity in various

  • Oxidation: The diamine group can be oxidized to form imines or nitriles.
  • Reduction: The aromatic ring may undergo reduction under specific conditions, potentially altering its reactivity.
  • Substitution Reactions: The bromo group can be substituted with various nucleophiles, such as amines or thiols, allowing for the formation of new compounds.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium azide or thiourea for substitution reactions.

Research suggests that (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine exhibits potential biological activity due to its ability to interact with various molecular targets. The diamine functionality allows for hydrogen bonding with biological molecules, which can influence their activity. Additionally, the bromo-substituted aromatic ring may engage in π-π interactions, further modulating the compound's effects on biological systems.

The synthesis of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine typically involves several steps:

  • Starting Material: The synthesis begins with 2-bromo-3-methylbenzaldehyde.
  • Reductive Amination: The aldehyde is converted to an amine through reductive amination using ammonia or an amine source alongside a reducing agent like sodium cyanoborohydride.
  • Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1R) enantiomer.

Industrial production methods may adapt these laboratory techniques for larger-scale synthesis, focusing on yield and purity optimization.

(1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine has several applications:

  • Organic Synthesis: It serves as a building block in the preparation of more complex molecules.
  • Pharmaceutical Development: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
  • Biochemical Assays: Explored for use as a ligand in various biochemical assays due to its ability to bind specific biological targets.

The interaction studies of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine focus on its binding affinities with various enzymes and receptors. Its unique structural features enable it to modulate the activity of these biological targets effectively. Research continues into how modifications of the compound could enhance its efficacy and specificity in therapeutic applications.

Several compounds share structural similarities with (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine:

Compound NameStructureUnique Features
(1R)-1-(2-Chloro-3-methylphenyl)ethane-1,2-diamineChloroContains a chloro group instead of bromo; may exhibit different reactivity and biological properties.
(1R)-1-(2-Bromo-4-methylphenyl)ethane-1,2-diamineSimilar structure but different substitution patternVariation in substitution position affects reactivity and interaction profiles.
(1R)-1-(3-Bromo-3-methylphenyl)ethane-1,2-diamineDifferent substitution on the aromatic ringChanges in sterics and electronics due to substitution position influence biological activity.

Uniqueness

The uniqueness of (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine lies in its specific substitution pattern on the aromatic ring. This configuration can significantly influence its reactivity and interactions with other molecules compared to similar compounds. Its potential applications in medicinal chemistry and organic synthesis make it a valuable compound for ongoing research and development efforts.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

228.02621 g/mol

Monoisotopic Mass

228.02621 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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